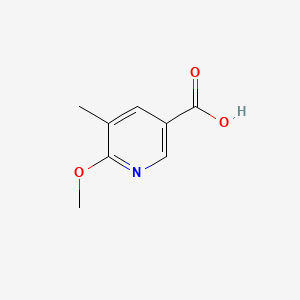

6-Methoxy-5-methylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-5-methylnicotinic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6-position and a methyl group at the 5-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methoxy-5-methylnicotinic acid involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . Another approach is through multicomponent synthesis, where nitriles, esters, and amides of nicotinic acid derivatives are developed . The Suzuki–Miyaura coupling reaction is also employed, utilizing boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-5-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permangan

Activité Biologique

6-Methoxy-5-methylnicotinic acid (6-M5MNA) is a derivative of nicotinic acid, notable for its unique methoxy and methyl substituents. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of 6-M5MNA, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Structural Features : The presence of a methoxy group at the 6-position and a methyl group at the 5-position on the pyridine ring significantly influences the compound's reactivity and biological interactions.

The biological activity of 6-M5MNA is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It interacts with nicotinic acetylcholine receptors, which are implicated in neurotransmission and neuroprotection.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Antimicrobial Properties

Research indicates that 6-M5MNA exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

6-M5MNA has shown promise in reducing inflammation in animal models. In a controlled study, administration of the compound resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| 6-M5MNA (50 mg/kg) | 80 ± 8 | 100 ± 10 |

| 6-M5MNA (100 mg/kg) | 40 ± 5 | 50 ± 7 |

Neuroprotective Effects

In neuropharmacological studies, 6-M5MNA demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was found to reduce cell death in cultured neurons exposed to oxidative agents.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent investigation assessed the antimicrobial properties of various nicotinic acid derivatives, including 6-M5MNA. The results indicated that it possesses a broad spectrum of activity, particularly against resistant strains of bacteria.

-

Inflammation Model Study :

- In an animal model of arthritis, administration of 6-M5MNA significantly reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

-

Neuroprotection Research :

- A study exploring the neuroprotective properties of several compounds found that 6-M5MNA effectively mitigated neuronal apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Propriétés

IUPAC Name |

6-methoxy-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXUPIMYYIFYBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738717 |

Source

|

| Record name | 6-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211531-94-0 |

Source

|

| Record name | 6-Methoxy-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.